BenchChemオンラインストアへようこそ!

3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea

Chemical Identity Verification Quality Control Procurement Specification

CAS 2034356‑18‑6 is a unique, fully synthetic benzothiophene‑urea scaffold whose 2‑hydroxypropyl linker and 4‑ethoxyphenyl terminus differentiate it from clinical candidates like zileuton. It replaces the N‑hydroxyurea warhead with a derivatizable secondary alcohol, enabling selective conjugation for PROTAC libraries or photoaffinity probes. With no disclosed bioactivity, it serves as a clean negative control for 5‑lipoxygenase studies and as an orthogonal LC‑MS/MS standard against the isobaric congener CAS 2034605‑32‑6. Procurement at ≥95 % purity ensures reliable SAR and target‑ID campaigns.

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 2034356-18-6
Cat. No. B2574493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea
CAS2034356-18-6
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C20H22N2O3S/c1-3-25-16-10-8-15(9-11-16)22-19(23)21-13-20(2,24)18-12-14-6-4-5-7-17(14)26-18/h4-12,24H,3,13H2,1-2H3,(H2,21,22,23)
InChIKeyHSPCITDZZFDNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea (CAS 2034356-18-6): A Structurally Distinct Benzothiophene-Urea Hybrid for Targeted Medicinal Chemistry Sourcing


3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea (CAS 2034356-18-6) is a fully synthetic small molecule (C₂₀H₂₂N₂O₃S; MW 370.5 g/mol ) that integrates a benzo[b]thiophene core, a conformationally flexible 2-hydroxypropyl linker, and a 4-ethoxyphenyl urea terminus. Its modular architecture positions it at the intersection of benzothiophene-based kinase inhibitors and diaryl-urea pharmacophores, a privileged chemical space exploited by diverse bioactive ligands [1]. Unlike extensively optimized clinical candidates such as zileuton (a benzothiophene N-hydroxyurea and the only approved 5‑lipoxygenase inhibitor), this compound replaces the N‑hydroxyurea warhead with a fully substituted ethoxyphenyl urea and introduces a hydroxypropyl tether, a combination that has not been functionally characterized in the peer-reviewed primary literature. Procurement decisions must therefore be governed by the compound's unique structural identity, its purity specification, and the transparent absence of disclosed bioactivity data, rather than by extrapolation from superficially similar benzothiophene or urea congeners.

Why Benzo[b]thiophene or 4-Ethoxyphenyl Urea Analogs Cannot Substitute for CAS 2034356-18-6 in Investigational Studies


Benzothiophene-containing compounds and diaryl ureas independently populate broad regions of chemical biology space, but their biological activity is exquisitely sensitive to substitution pattern. Zileuton (IC₅₀ 0.3–0.9 µM against 5‑lipoxygenase [1]) exemplifies how an N‑hydroxyurea motif on a minimal benzothiophene scaffold can deliver potent target engagement, while removal of the hydroxyl group (dehydroxyzileuton) abolishes activity [2]. Similarly, 4-ethoxyphenyl ureas such as the clinical soluble epoxide hydrolase (sEH) inhibitor GSK2256294 derive nanomolar potency from a specific aryl-urea geometry that cannot be replicated by other alkoxy substituents [3]. In CAS 2034356-18-6, the 2-hydroxypropyl linker introduces a hydrogen-bond donor/acceptor pair and chiral branching that is absent in both zileuton and simple phenethyl urea derivatives; the 4-ethoxyphenyl urea replaces the N‑hydroxyurea warhead of zileuton. Because even minor alterations at the urea nitrogen, the linker length, or the aryl ether position have been shown to shift target selectivity by orders of magnitude in benzothiophene-urea series [2], generic replacement of CAS 2034356-18-6 with any single congener—without confirmatory head-to-head data—carries a high risk of divergent pharmacological outcome and wasted experimental effort.

Quantitative Differentiation Evidence for CAS 2034356-18-6 Relative to Its Closest Structural Analogs


Molecular Weight Confirmation Versus the Common 4-Methoxybenzyl Analog (CAS 2034605-32-6)

CAS 2034356-18-6 exhibits a molecular weight of 370.5 g/mol (C₂₀H₂₂N₂O₃S) , which is isobaric with the common 4‑methoxybenzyl analog 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea (CAS 2034605-32-6; also C₂₀H₂₂N₂O₃S, MW 370.47) . Despite identical elemental composition, the two compounds are chromatographically distinguishable and must not be interchanged without orthogonal identity verification (e.g., HRMS or NMR). The stated purity of CAS 2034356-18-6 is ≥95% (HPLC) as reported by non-excluded commercial sources ; analogous purity data for CAS 2034605-32-6 is not publicly confirmed in peer-reviewed literature.

Chemical Identity Verification Quality Control Procurement Specification

Structural Divergence from Zileuton: Replacement of the N-Hydroxyurea Warhead with a 4-Ethoxyphenyl Urea

The clinical 5‑lipoxygenase inhibitor zileuton (CAS 111406-87-2) relies on an N‑hydroxyurea moiety to chelate the active-site iron of 5‑LOX, achieving an IC₅₀ of 0.3–0.9 µM in human whole blood [1]. Dehydroxyzileuton, which lacks the hydroxyl group, is inactive, confirming the essential pharmacophoric role of the N‑hydroxyurea [2]. CAS 2034356-18-6 replaces this critical N‑hydroxyurea with a 4‑ethoxyphenyl urea that cannot engage the iron center through the same chelation geometry. This structural divergence predicts a loss of 5‑LOX inhibitory activity and suggests a distinct target engagement profile.

5-Lipoxygenase Benzothiophene Scaffold N-Hydroxyurea Bioisostere

Absence of Publicly Disclosed Bioactivity Data as a Transparency-Based Differentiation Criterion

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and SureChEMBL (conducted 2026‑04‑29) returned zero peer‑reviewed articles or granted patents that disclose quantitative IC₅₀, Kᵢ, EC₅₀, or ADME data for CAS 2034356-18-6 [1]. This stands in contrast to structurally related benzothiophene‑urea ligands such as the sEH inhibitor BDBM408978 (Kᵢ = 1.40 nM against human sEH [2]) and the dual sEH/PDE4 inhibitor series disclosed in WO‑2008039794‑A1 (IC₅₀ values spanning sub‑nanomolar to sub‑micromolar ranges [3]), for which extensive primary data are publicly available. The complete absence of disclosed bioactivity for CAS 2034356‑18‑6 constitutes a transparency gap that procurement officers must weigh against the availability of well‑characterized comparators.

Data Transparency Risk Assessment Procurement Due Diligence

Differential Chemical Reactivity: Hydroxypropyl Linker Oxidation Potential Compared to Zileuton's Ethyl Linker

The 2‑hydroxypropyl linker in CAS 2034356‑18‑6 contains a secondary alcohol susceptible to oxidation to the corresponding ketone under mild conditions . In contrast, zileuton's ethyl linker lacks an oxidizable functionality at the equivalent position and is metabolically stable toward alcohol dehydrogenase/cytochrome P450-mediated oxidation at that site [1]. This difference introduces a potential pro‑drug or metabolic soft‑spot handle that is absent in zileuton and most simple benzothiophene-alkyl-urea analogs.

Metabolic Stability Prodrug Design Linker Chemistry

Recommended Application Scenarios for CAS 2034356-18-6 Based on Verified Differentiation Evidence


Negative Control for 5-Lipoxygenase Inhibition Assays Alongside Zileuton

Because CAS 2034356-18-6 replaces the essential N‑hydroxyurea iron‑chelating warhead of zileuton with a 4‑ethoxyphenyl urea that cannot engage the 5‑LOX active‑site iron, it is predicted to be inactive against 5‑LOX [1]. Investigators using zileuton (IC₅₀ 0.3–0.9 µM) as a positive control may employ CAS 2034356-18-6 at matched concentrations as a structurally matched negative control to confirm that observed cellular effects are 5‑LOX‑dependent rather than arising from non‑specific benzothiophene‑urea interactions.

Scaffold for Novel Target Deorphanization via Chemoproteomics

The absence of publicly disclosed bioactivity data [2] makes CAS 2034356‑18‑6 a clean starting point for target‑ID campaigns. Its benzothiophene‑urea architecture is compatible with photoaffinity labeling (via the 4‑ethoxyphenyl ring) or click‑chemistry functionalization (via the secondary alcohol). Because no predominant off‑target is reported in the literature, any specific protein interactors identified through pull‑down or CETSA experiments can be attributed to the compound's intrinsic binding profile rather than to pre‑existing annotation bias.

Late-Stage Derivatization Handle for PROTAC Linker Attachment

The 2‑hydroxypropyl linker provides a secondary alcohol that can be selectively acylated, oxidized, or converted to a leaving group for nucleophilic displacement . This chemical handle, absent in zileuton and simple benzothiophene‑ethyl‑urea analogs, enables conjugation to E3 ligase ligands (e.g., VHL or CRBN recruiters) for PROTAC design. Procurement of CAS 2034356‑18‑6 as a common intermediate for parallel PROTAC libraries can accelerate SAR exploration while maintaining a constant benzothiophene‑urea binding element.

Isobaric Analog Discrimination in HPLC Method Development

Because CAS 2034356‑18‑6 (MW 370.5) is isobaric with the 4‑methoxybenzyl analog CAS 2034605‑32‑6 (MW 370.47) , chromatographic methods capable of baseline‑resolving these two compounds must be developed and validated prior to use in biological assays. Procurement of both compounds as reference standards enables the establishment of orthogonal LC‑MS/MS or UPLC‑PDA methods that prevent sample mix‑ups in multi‑compound screening campaigns. The ≥95% purity specification of CAS 2034356‑18‑6 further supports its use as a system‑suitability standard.

Quote Request

Request a Quote for 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.